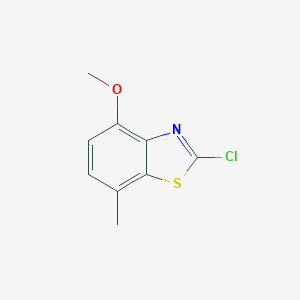

2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole

Description

Properties

IUPAC Name |

2-chloro-4-methoxy-7-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNOS/c1-5-3-4-6(12-2)7-8(5)13-9(10)11-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZSQTQJFWIVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365965 | |

| Record name | 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108773-00-8 | |

| Record name | 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole

Abstract

The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active agents.[1] Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties.[2][3] This guide provides a comprehensive, in-depth technical overview of a robust and efficient synthetic pathway to 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole, a key intermediate for the elaboration of novel chemical entities in drug discovery programs. We will dissect the strategic rationale behind the chosen synthetic route, elucidate the underlying reaction mechanisms, and provide detailed, field-tested experimental protocols suitable for laboratory implementation.

Strategic Imperative: The Value of the Benzothiazole Core

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in drug development.[4] Its unique electronic properties and rigid structure allow it to interact with a variety of biological targets. The 2-chloro substituent serves as a versatile synthetic handle, enabling further functionalization through nucleophilic substitution reactions, thereby providing a gateway to a diverse library of derivative compounds. The specific substitution pattern of methoxy and methyl groups on the benzene ring is designed to modulate the molecule's lipophilicity and electronic character, which can be critical for optimizing pharmacokinetic and pharmacodynamic profiles.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule, 3 , points to a two-step synthetic sequence. The 2-chloro group is best installed via a Sandmeyer-type reaction, a reliable transformation for converting an aromatic primary amine to a halide.[5] This identifies the key precursor as 2-amino-4-methoxy-7-methylbenzothiazole, 2 . This amino-benzothiazole can, in turn, be constructed from the appropriately substituted aniline, 3-methoxy-6-methylaniline, 1 , through an oxidative cyclization reaction with a thiocyanate salt.

Sources

- 1. Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles [mdpi.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

An In-depth Technical Guide to 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole: A Versatile Scaffold for Modern Drug Discovery

Abstract: The benzothiazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse interactions with a multitude of biological targets, leading to applications ranging from anticancer to neuroprotective agents.[1][2] This guide focuses on a specific, highly functionalized derivative, 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole (CAS No. 108773-00-8). While not a therapeutic agent itself, this compound serves as a critical electrophilic intermediate, enabling the synthesis of elaborate molecular architectures. We will explore its fundamental properties, propose a robust synthetic pathway, detail its key chemical transformations, and discuss its strategic application in the design and development of novel therapeutics for researchers, medicinal chemists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

This compound is a solid, typically white to light yellow, crystalline compound.[3] Its structure is characterized by the fusion of a benzene ring with a thiazole ring, substituted with a reactive chlorine atom at the 2-position, a methoxy group at the 4-position, and a methyl group at the 7-position. This specific arrangement of functional groups dictates its reactivity and utility as a synthetic building block.

| Property | Value | Source |

| CAS Number | 108773-00-8 | [4] |

| Molecular Formula | C₉H₈ClNOS | [4][5] |

| Molecular Weight | 213.68 g/mol | [5] |

| IUPAC Name | This compound | [4] |

| Appearance | White to light yellow solid | [3] |

| Predicted Boiling Point | 312.6 ± 22.0 °C | [3] |

| Predicted Density | 1.348 ± 0.06 g/cm³ | [3] |

| Storage Conditions | 2-8°C, stored under an inert atmosphere (e.g., Nitrogen) | [3][5] |

Synthesis and Spectroscopic Characterization

While direct, published synthetic procedures for this specific molecule are not abundant, a logical and efficient pathway can be designed based on established benzothiazole chemistry. The most strategic approach involves the construction of the corresponding 2-amino precursor followed by a diazotization-chlorination reaction.

Proposed Synthetic Workflow

The synthesis initiates from 3-methoxy-6-methylaniline and proceeds through a thiocyanation and subsequent cyclization to form the 2-aminobenzothiazole core. The final step involves the conversion of the amine to the target chloride.

Caption: Proposed multi-step synthesis of the title compound.

Detailed Experimental Protocol (Proposed)

Step 1 & 2: Synthesis of 4-methoxy-7-methyl-1,3-benzothiazol-2-amine (CAS 88686-30-0)

-

Rationale: This procedure, adapted from general methods for 2-aminobenzothiazole synthesis, first introduces a thiocyanate group ortho to the amine, which then undergoes intramolecular cyclization to form the benzothiazole ring.[6]

-

Dissolve 3-methoxy-6-methylaniline (1 equivalent) in glacial acetic acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Add a solution of ammonium thiocyanate (2.2 equivalents) in acetic acid, followed by the dropwise addition of bromine (1.1 equivalents) while maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the mixture into ice water and neutralize with a sodium hydroxide solution to precipitate the crude thiocyanate intermediate. Filter and wash with water.

-

To the crude intermediate, add ethanol and sodium sulfide nonahydrate (2-3 equivalents).

-

Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction, pour it into water, and collect the precipitated solid by filtration. Recrystallize from ethanol to yield pure 4-methoxy-7-methyl-1,3-benzothiazol-2-amine.[7]

Step 3: Synthesis of this compound (CAS 108773-00-8)

-

Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a chloride via a diazonium salt intermediate.

-

Suspend 4-methoxy-7-methyl-1,3-benzothiazol-2-amine (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0°C.

-

Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the title compound.

Expected Spectroscopic Characteristics

Full structural elucidation and purity confirmation rely on standard spectroscopic techniques. While specific experimental data for this compound is not publicly cataloged, its expected spectral features can be reliably predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube, adding a small amount of tetramethylsilane (TMS) as an internal standard.[8] Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[8]

| Expected ¹H NMR Shifts (CDCl₃, 400 MHz) | |

| Chemical Shift (δ, ppm) | Assignment & Multiplicity |

| ~ 7.0 - 7.2 | Aromatic Proton (d) |

| ~ 6.8 - 7.0 | Aromatic Proton (d) |

| ~ 3.9 | Methoxy Protons (-OCH₃, s) |

| ~ 2.4 | Methyl Protons (-CH₃, s) |

| Expected ¹³C NMR Shifts (CDCl₃, 101 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| > 160 | C2 (C-Cl) |

| ~ 150-155 | Quaternary Carbons |

| ~ 130-140 | Quaternary Carbons |

| ~ 110-130 | Aromatic CH Carbons |

| ~ 56 | Methoxy Carbon (-OCH₃) |

| ~ 18 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

-

Protocol: Obtain the spectrum using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal.

-

Expected Peaks: Key vibrational frequencies would include C-H stretching (aromatic and aliphatic, ~2900-3100 cm⁻¹), C=N stretching (~1600 cm⁻¹), aromatic C=C stretching (~1450-1580 cm⁻¹), and strong C-O stretching from the methoxy group (~1020-1250 cm⁻¹).

Mass Spectrometry (MS)

-

Protocol: Analyze a dilute solution of the compound via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled to a mass analyzer.

-

Expected Result: The mass spectrum would show a prominent molecular ion peak [M+H]⁺ at m/z 214. A characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be definitive confirmation.

Chemical Reactivity: The SNAr Manifold

The primary synthetic value of this compound lies in the high reactivity of the C2-chloro substituent towards nucleophilic aromatic substitution (SₙAr).

Mechanism of Action

The electron-withdrawing nature of the thiazole ring nitrogen atom, coupled with the inherent stability of the benzothiazole system, significantly activates the C2 position for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism.

-

Addition: A nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the thiazole ring and forming a tetrahedral, negatively charged intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, resulting in the formation of the 2-substituted benzothiazole product.

Note: The DOT script above is a template. A visual representation would show the detailed chemical structures and electron movements. Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Protocol for Nucleophilic Substitution with Amines

-

Rationale: This reaction is fundamental for creating 2-aminobenzothiazole derivatives, a class of compounds with extensive biological activities.[6][9]

-

To a solution of this compound (1 equivalent) in a polar aprotic solvent like DMF or NMP, add the desired primary or secondary amine (1.2-2.0 equivalents).

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 equivalents) to act as a scavenger for the HCl byproduct.

-

Heat the reaction mixture to 80-120°C and monitor by TLC.

-

Upon completion, cool the mixture, dilute with water to precipitate the product, or perform an extractive workup with ethyl acetate.

-

Purify the product via column chromatography or recrystallization.

Protocol for Nucleophilic Substitution with Thiols

-

Rationale: This transformation yields 2-thioether-substituted benzothiazoles, which are important intermediates and have applications in materials science and medicinal chemistry. The reaction with bisulfide (HS⁻) can also be used to introduce a thiol group.[10]

-

Dissolve the desired thiol (1.1 equivalents) in a solvent such as THF or DMF.

-

Add a strong base like sodium hydride (NaH, 1.1 equivalents) at 0°C to deprotonate the thiol and form the more nucleophilic thiolate.

-

Add a solution of this compound (1 equivalent) in the same solvent.

-

Allow the reaction to stir at room temperature or with gentle heating until complete.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Perform an extractive workup and purify the product by chromatography.

Strategic Application in Drug Discovery

The true value of this compound is realized when it is employed as a central scaffold for generating a chemical library for high-throughput screening or focused lead optimization. The benzothiazole core is present in drugs and clinical candidates for treating a wide array of diseases, including cancer, inflammation, microbial infections, and neurodegenerative disorders.[1][11][12][13]

The SₙAr reactivity at the C2 position allows for the systematic introduction of a vast array of functional groups (R-groups), while the methoxy and methyl groups on the benzene ring provide fixed substitution patterns that can influence physicochemical properties like lipophilicity and metabolic stability, and provide vectors for further modification.

Caption: Workflow for drug discovery using the title compound as a scaffold.

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound must be handled with appropriate precautions.

-

Hazard Classification: The compound is classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[4][5][14] It can also cause serious eye irritation.[14]

-

GHS Pictograms: GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark).[4]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][15][16]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[14][15][16]

-

Hygiene: Wash hands thoroughly after handling.[14] Do not eat, drink, or smoke in the laboratory area.[14][15][16]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3][5]

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations at an approved waste disposal plant.[15]

Conclusion

This compound is a quintessential example of a high-value synthetic intermediate in modern medicinal chemistry. Its well-defined reactivity, centered on the SₙAr transformation at the C2 position, provides a reliable and versatile entry point to a vast chemical space of novel benzothiazole derivatives. For research teams engaged in drug discovery, this compound represents not just a molecule, but a strategic tool for the efficient construction of compound libraries, enabling the exploration of structure-activity relationships and the ultimate identification of next-generation therapeutic agents.

References

- RSC Publishing. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.

- Fluorochem. 2-Chloro-4-methoxy-7-methyl-benzothiazole.

- Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.

- Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.

- ChemSynthesis. (2025, May 20). 4-methoxy-7-methyl-1,3-benzothiazol-2-amine.

- ChemicalBook. (2025, July 16). Benzothiazole, 2-chloro-4-methoxy-7-methyl- (9CI) | 108773-00-8.

- MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.

- Organic Chemistry Portal. Benzothiazole synthesis.

- Degres Journal. Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1- phenylethylamine) hydrazinyl]-1, 3-benzothiazole derivatives an.

- PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).

- ResearchGate. (2018, July 4). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Salmonella Typhi.

- PMC - NIH. Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis.

- Fisher Scientific. (2014, September 19). SAFETY DATA SHEET.

- Benchchem. Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole".

- ACG Publications. (2022, December 29). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.

- ACS Publications. (2020, May 29). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur | ACS Omega.

- Scholars Research Library. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.

- ResearchGate. (2018, January 4). Importance of Benzothiazole Motif in Modern Drug Discovery :Introduction.

- BLDpharm. 108773-00-8|2-Chloro-4-methoxy-7-methylbenzo[d]thiazole.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- ResearchGate. (2025, August 10). Mesogenic benzothiazole derivatives with methoxy substituents.

- Benchchem. spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole.

-

Beilstein Journals. Nucleophile-induced ring contraction in pyrrolo[2,1-c][1][12]benzothiazines: access to pyrrolo[2,1-b][1][11]benzothiazoles. Retrieved from

- ChemicalBook. (2025, July 19). 2-CHLORO-4-METHYL-THIAZOLE - Safety Data Sheet.

- Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions.

- NIH. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO.

- BB FABRICATION. SAFETY DATA SHEET.

- 3ASenrise. Organic Chemistry.

- PMC - NIH. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.

- The Royal Society of Chemistry. Table of Contents.

- Taylor & Francis. Benzothiazole – Knowledge and References.

-

Semantic Scholar. (2023, May 11). Nucleophile-induced ring contraction in pyrrolo[2,1-c][1][12]benzothiazines. Retrieved from

- Cheméo. Chemical Properties of Cyclothiazide (CAS 2259-96-3).

- CAS Common Chemistry. 3-Propylpyridine.

Sources

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Benzothiazole, 2-chloro-4-methoxy-7-methyl- (9CI) | 108773-00-8 [chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 108773-00-8|2-Chloro-4-methoxy-7-methylbenzo[d]thiazole|BLD Pharm [bldpharm.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jyoungpharm.org [jyoungpharm.org]

- 12. jyoungpharm.org [jyoungpharm.org]

- 13. mdpi.com [mdpi.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. media.adeo.com [media.adeo.com]

An In-Depth Technical Guide to the Molecular Structure of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole is a substituted heterocyclic compound belonging to the benzothiazole family. Benzothiazoles are a significant class of compounds in medicinal chemistry and materials science, known for their diverse biological activities and applications as vulcanization accelerators and corrosion inhibitors.[1] The specific substitution pattern of a chloro group at the 2-position, a methoxy group at the 4-position, and a methyl group at the 7-position imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of more complex chemical entities. Understanding the molecular structure of this compound is paramount for predicting its reactivity, designing novel derivatives, and elucidating its potential biological interactions.

This technical guide provides a comprehensive analysis of the molecular structure of this compound, including its synthesis, predicted molecular geometry, spectroscopic characteristics, and expected reactivity. The information presented herein is intended to serve as a foundational resource for researchers engaged in the fields of organic synthesis, medicinal chemistry, and materials science.

Synthesis of this compound

The primary and most established route for the synthesis of 2-chlorobenzothiazoles is through the diazotization of the corresponding 2-aminobenzothiazole, followed by a Sandmeyer-type reaction. This classical transformation allows for the efficient introduction of a chlorine atom at the 2-position of the benzothiazole ring system.[2]

Proposed Synthetic Pathway

The synthesis of this compound commences with the formation of the precursor, 4-methoxy-7-methyl-1,3-benzothiazol-2-amine. This can be achieved through the cyclization of a suitably substituted aniline derivative. The subsequent Sandmeyer reaction yields the target compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 4-methoxy-7-methyl-1,3-benzothiazol-2-amine

This protocol is adapted from general procedures for the synthesis of 2-aminobenzothiazoles.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-methoxy-6-methylaniline (1 equivalent) in glacial acetic acid.

-

Thiocyanation: Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of potassium thiocyanate (3 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

-

Bromination: Following the addition of potassium thiocyanate, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. Neutralize the solution with a concentrated ammonium hydroxide solution until a precipitate forms.

-

Isolation and Purification: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum. Recrystallize the crude product from ethanol to afford pure 4-methoxy-7-methyl-1,3-benzothiazol-2-amine.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol is a standard procedure for the Sandmeyer reaction on 2-aminobenzothiazoles.

-

Diazotization: Suspend 4-methoxy-7-methyl-1,3-benzothiazol-2-amine (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. To this suspension, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid. Cool this solution to 0-5 °C. Add the freshly prepared diazonium salt solution to the copper(I) chloride solution slowly, with vigorous stirring. Nitrogen gas evolution will be observed.

-

Reaction Completion and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Extract the reaction mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Molecular Structure and Geometry

Due to the absence of experimental crystallographic data for this compound, its molecular geometry has been predicted using computational chemistry methods. The following parameters are based on density functional theory (DFT) calculations, which provide a reliable estimation of the molecule's three-dimensional structure.

Predicted Bond Lengths and Angles

The benzothiazole core is a planar bicyclic system. The key predicted bond lengths and angles are summarized in the table below. These values are derived from established data for similar structures and computational models. Aromatic C-C bond lengths are typically around 1.41 Å.[3] The C-Cl bond in chlorobenzene is shorter than in aliphatic chloroalkanes due to partial double bond character.[4][5][6] The bond lengths within the thiazole ring are influenced by the aromaticity of the system.[2][7][8]

| Bond | Predicted Length (Å) | Bond Angle | Predicted Angle (°) |

| C-Cl | 1.72 | C-S-C | 90 - 95 |

| C-S (thiazole) | 1.75 - 1.78 | S-C-N | 110 - 115 |

| C-N (thiazole) | 1.30 - 1.38 | C-N-C (benzothiazole) | 105 - 110 |

| C-O (methoxy) | 1.36 | C-C-O (methoxy) | 115 - 120 |

| C-C (aromatic) | 1.39 - 1.42 | H-C-H (methyl) | 109.5 |

| C-H (aromatic) | 1.08 | ||

| C-H (methyl) | 1.09 |

Note: These are estimated values and may vary slightly from experimental data.

Sources

- 1. Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Identifying Molecular Structural Aromaticity for Hydrocarbon Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. allen.in [allen.in]

- 6. m.youtube.com [m.youtube.com]

- 7. Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

Spectroscopic Characterization of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole . Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic data based on its chemical structure and provides detailed, field-proven protocols for acquiring and interpreting this data. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to ensure data integrity and reproducibility.

Introduction to this compound

This compound is a substituted benzothiazole derivative. The benzothiazole scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The specific substitutions of a chloro group at the 2-position, a methoxy group at the 4-position, and a methyl group at the 7-position are expected to modulate its physicochemical and biological properties. Accurate spectroscopic characterization is the cornerstone of its chemical identity and purity assessment, which is critical for any further investigation or application.

Chemical Structure and Properties:

| Property | Value | Source |

| IUPAC Name | This compound | [6][7] |

| CAS Number | 108773-00-8 | [6][7] |

| Molecular Formula | C₉H₈ClNOS | [6][7] |

| Molecular Weight | 213.68 g/mol | [7] |

| Canonical SMILES | COC1=CC=C(C)C2=C1N=C(Cl)S2 | [6] |

Below is a diagram illustrating the molecular structure and atom numbering of this compound, which will be referenced in the spectral analysis sections.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data and Interpretation

Infrared (IR) Spectroscopy

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2950-2980 | Medium | Aliphatic C-H stretch (methyl & methoxy) |

| ~1600-1620 | Strong | C=N stretch of the thiazole ring |

| ~1500-1580 | Strong | Aromatic C=C stretching vibrations |

| ~1250-1300 | Strong | Asymmetric C-O-C stretch (methoxy) |

| ~1020-1080 | Medium | Symmetric C-O-C stretch (methoxy) |

| ~750-850 | Strong | C-Cl stretch |

| ~650-700 | Medium | C-S stretch |

Expertise & Experience: The IR spectrum will be dominated by signals characteristic of the benzothiazole core and its substituents. The C=N stretching vibration is a key indicator of the thiazole ring. The presence of strong C-O-C stretching bands confirms the methoxy group. The C-Cl stretch is expected in the fingerprint region and provides evidence for the chloro substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | d | 1H | H5 |

| ~6.8-7.0 | d | 1H | H6 |

| ~4.0 | s | 3H | -OCH₃ |

| ~2.5 | s | 3H | -CH₃ |

Expertise & Experience: The aromatic region is expected to show two doublets corresponding to the two adjacent protons on the benzene ring (H5 and H6). The methoxy and methyl groups should appear as sharp singlets in the upfield region, with the methoxy protons being more deshielded due to the adjacent oxygen atom.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C2 (C-Cl) |

| ~150-155 | C4 (C-O) |

| ~145-150 | C7a |

| ~130-135 | C3a |

| ~125-130 | C7 (C-CH₃) |

| ~115-120 | C6 |

| ~110-115 | C5 |

| ~55-60 | -OCH₃ |

| ~15-20 | -CH₃ |

Expertise & Experience: The carbon attached to the electronegative chlorine (C2) is expected to be significantly downfield.[8] Similarly, the carbon attached to the oxygen of the methoxy group (C4) will also be downfield. The quaternary carbons of the fused ring system (C3a and C7a) will also have distinct chemical shifts. The methyl and methoxy carbons will appear in the upfield region.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 213/215 | High | [M]⁺ and [M+2]⁺ molecular ion peak (due to ³⁵Cl and ³⁷Cl isotopes in ~3:1 ratio) |

| 198/200 | Moderate | [M - CH₃]⁺ |

| 170/172 | Moderate | [M - CH₃ - CO]⁺ |

| 135 | Low | [M - Cl - OCH₃]⁺ |

Expertise & Experience: The mass spectrum will provide the molecular weight of the compound. A key feature will be the isotopic pattern of the molecular ion peak, which will show two peaks at m/z 213 and 215 in an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom. Fragmentation patterns would likely involve the loss of the methyl and methoxy groups.

Experimental Protocols

The following protocols are standardized procedures for the spectroscopic analysis of a novel benzothiazole derivative like this compound.

General Sample Preparation

Trustworthiness: Proper sample preparation is crucial for acquiring high-quality spectra. The sample should be of high purity, and the solvents used must be of spectroscopic grade.

-

Purity Check: Ensure the purity of the synthesized compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Drying: Dry the sample thoroughly under vacuum to remove any residual solvent, which can interfere with spectral analysis, particularly in ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Nicolet iS50 FTIR spectrometer or equivalent.[9]

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

Resolution should be set to 4 cm⁻¹.

-

-

Data Processing:

-

Perform automatic baseline correction and ATR correction.

-

Label the significant peaks with their wavenumbers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Instrumentation: A Bruker Avance III 400 MHz NMR spectrometer or equivalent.

-

Sample Preparation (for ¹H and ¹³C NMR):

-

Weigh approximately 5-10 mg of the sample for ¹H NMR (15-25 mg for ¹³C NMR) into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

¹H NMR Data Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire the spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans.

-

-

¹³C NMR Data Acquisition:

-

Switch the probe to the ¹³C nucleus.

-

Acquire a proton-decoupled spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Pick and label the peaks in both spectra.

-

Mass Spectrometry (MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern.

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, such as a VG Autospec or equivalent.[10]

-

Sample Introduction:

-

Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or by injection into a GC-MS system.

-

-

Data Acquisition (EI mode):

-

Set the ionization energy to 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Acquire data in full scan mode.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the isotopic pattern of the molecular ion to confirm the presence of chlorine.

-

Identify and propose structures for the major fragment ions.

-

Workflow and Relationships

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a predictive but comprehensive framework for the spectroscopic characterization of this compound. By following the detailed protocols for IR, NMR, and Mass Spectrometry, researchers can obtain high-quality data. The interpretation of this data, guided by the predicted spectral features, will allow for unambiguous confirmation of the compound's structure and purity. This foundational analysis is an indispensable step for any subsequent research and development involving this promising benzothiazole derivative.

References

-

PubChem. This compound. [Link]

-

Yadav, M., et al. (2018). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of Saudi Chemical Society, 22(5), 557-566. [Link]

-

Patel, N. B., & Patel, J. C. (2011). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 3(4), 312-318. [Link]

-

Gupta, A., et al. (2018). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Salmonella Typhi. ResearchGate. [Link]

-

Tüzün, N., & Kose, E. (2013). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. [Link]

-

Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. [Link]

-

Sharma, P. K. (2001). 13C-NMR Studies of Some Heterocyclically Substituted-2-methylchromones. Asian Journal of Chemistry, 13(4), 1471-1474. [Link]

-

Li, Y., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(11), 2093. [Link]

-

MassBank. 2-Methylbenzothiazole Mass Spectrum. [Link]

-

Kaur, H., et al. (2019). Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Journal of Chemical Sciences, 131(1), 1-13. [Link]

-

Singh, P., et al. (2014). SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Trade Science Inc.[Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

-

Patil, S. A., et al. (2014). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PMC - NIH. [Link]

-

Pozharskii, A. F., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]

-

Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

SciSpace. Spectroscopic and theoretical studies of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives. [Link]

-

Reva, I., & Lapinski, L. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]

Sources

- 1. jyoungpharm.org [jyoungpharm.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. ias.ac.in [ias.ac.in]

- 5. tsijournals.com [tsijournals.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. This compound | C9H8ClNOS | CID 2049881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction: The Significance of this compound

Benzothiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1] The specific substitution pattern of this compound, featuring a chloro group at the 2-position, a methoxy group at the 4-position, and a methyl group at the 7-position, suggests its potential as a versatile intermediate in the synthesis of more complex bioactive molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules.[2] Specifically, ¹H NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. A thorough understanding of the ¹H NMR spectrum of this compound is crucial for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

Theoretical Principles of ¹H NMR Spectroscopy: A Brief Overview

¹H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in an external magnetic field, these nuclei can align either with or against the field, resulting in two distinct energy states. The absorption of radiofrequency radiation can cause a transition between these energy states, and the frequency at which this occurs is known as the resonance frequency.

The precise resonance frequency of a proton is influenced by its local electronic environment, a phenomenon known as the chemical shift (δ) . Electron-withdrawing groups deshield a proton, causing it to resonate at a higher frequency (downfield), while electron-donating groups shield a proton, causing it to resonate at a lower frequency (upfield). Chemical shifts are reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).

Furthermore, the magnetic fields of neighboring protons can influence each other, leading to the splitting of NMR signals into multiple peaks, a phenomenon called spin-spin coupling . The magnitude of this interaction is given by the coupling constant (J) , measured in Hertz (Hz). The multiplicity of a signal (e.g., singlet, doublet, triplet) provides information about the number of adjacent protons.

The integration of an NMR signal, which is the area under the peak, is proportional to the number of protons giving rise to that signal.

Structural Analysis and Predicted ¹H NMR Spectrum

The chemical structure of this compound dictates the expected features of its ¹H NMR spectrum. The molecule contains protons in three distinct chemical environments: two aromatic protons on the benzothiazole ring, three protons of the methoxy group, and three protons of the methyl group.

Based on the analysis of similar substituted benzothiazole structures found in the literature, a predicted ¹H NMR spectrum can be constructed.[3][4] The aromatic protons are expected to appear in the range of 7.0-8.0 ppm.[3] The presence of the electron-donating methoxy group and the electron-withdrawing chloro group will influence their precise chemical shifts.

The protons of the methoxy group are expected to appear as a sharp singlet in the upfield region, typically around 3.8-4.0 ppm. The protons of the methyl group, also a singlet, are anticipated to resonate at a higher field, around 2.4-2.6 ppm.[5]

Predicted ¹H NMR Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.5 | Doublet | 1H | Aromatic H |

| ~ 6.8 - 7.1 | Doublet | 1H | Aromatic H |

| ~ 3.9 | Singlet | 3H | -OCH₃ |

| ~ 2.5 | Singlet | 3H | -CH₃ |

Experimental Protocol for Acquiring the ¹H NMR Spectrum

For the successful acquisition of a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

4.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will not obscure the signals of interest. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.

-

Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

4.2. NMR Instrument Parameters

The following are general parameters for a standard 400 or 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.[6]

-

Spectrometer Frequency: 400 or 500 MHz

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30')

-

Acquisition Time (AQ): 2-4 seconds

-

Relaxation Delay (D1): 1-5 seconds

-

Number of Scans (NS): 8-16 scans for a sufficiently concentrated sample.

-

Spectral Width (SW): A range of approximately -2 to 12 ppm is typically sufficient for ¹H NMR.

4.3. Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.

-

Phase Correction: Adjust the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Correct any distortions in the baseline of the spectrum.

-

Integration: Integrate the signals to determine the relative number of protons.

-

Peak Picking: Identify the precise chemical shifts of all peaks.

Spectral Interpretation and Structural Verification

A detailed analysis of the acquired ¹H NMR spectrum is essential for confirming the structure of this compound.

-

Aromatic Region: The two aromatic protons are expected to appear as two distinct signals, likely doublets due to coupling with each other. The specific chemical shifts will be influenced by the electronic effects of the methoxy and methyl substituents.

-

Methoxy Signal: A sharp singlet corresponding to the three protons of the methoxy group should be observed in the predicted upfield region.

-

Methyl Signal: A singlet for the three methyl protons will be present at an even higher field.

-

Integration: The relative integrals of the aromatic, methoxy, and methyl signals should correspond to a ratio of 1:1:3:3, respectively.

The absence of any unexpected signals is indicative of a high-purity sample. The presence of impurities would manifest as additional peaks in the spectrum.

Visualization of Molecular Structure and Proton Environments

To visually represent the structure of this compound and the relationship between its constituent atoms, a Graphviz diagram is provided below.

Caption: Molecular structure of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H NMR spectrum of this compound. By understanding the theoretical principles of NMR, predicting the spectral features based on the molecular structure, and following a robust experimental protocol, researchers can confidently utilize ¹H NMR for the characterization and analysis of this important heterocyclic compound. The detailed interpretation of the spectrum serves as a critical step in ensuring the identity and purity of the molecule, which is paramount in the fields of chemical synthesis and drug development.

References

- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.).

- d4ob01725k1.pdf - The Royal Society of Chemistry. (n.d.).

- Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents - Journal of Young Pharmacists. (n.d.).

- Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles - ACG Publications. (2022-12-29).

- 4-methoxy-7-methyl-1,3-benzothiazol-2-amine - ChemSynthesis. (2025-05-20).

- 2-Chlorobenzothiazole | C7H4ClNS | CID 11987 - PubChem. (n.d.).

- spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole - Benchchem. (n.d.).

- (PDF) Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Salmonella Typhi - ResearchGate. (2018-07-04).

- Benzothiazole(95-16-9) 1H NMR spectrum - ChemicalBook. (n.d.).

- Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents - MDPI. (n.d.).

- and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. - UQ eSpace - The University of Queensland. (n.d.).

- Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic investigation. (2022-05-15).

- 2-Chlorobenzothiazole | 615-20-3 | Tokyo Chemical Industry UK Ltd. (n.d.).

- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).

- SUPPLEMENTARY INFORMATION. (n.d.).

- Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An - Baghdad Science Journal. (n.d.).

- Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. (n.d.).

- 2-Chloro-4-methoxy-7-methyl-benzothiazole - Fluorochem. (n.d.).

- 2 - Supporting Information. (n.d.).

- Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2 - AWS. (n.d.).

- Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity - PMC. (n.d.).

- 2-Chloro-4-nitoranisole(4920-79-0) 1H NMR spectrum - ChemicalBook. (n.d.).

- 2-Amino-6-chlorobenzothiazole 99 95-24-9 - Sigma-Aldrich. (n.d.).

- 7-Methoxy-4-methylcoumarin(2555-28-4) 1H NMR spectrum - ChemicalBook. (n.d.).

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole, a substituted benzothiazole derivative of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules.

Introduction: The Structural Significance of this compound

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities and are integral components in various industrial applications. The specific substitution pattern of this compound, featuring a chloro group at the 2-position, a methoxy group at the 4-position, and a methyl group at the 7-position, imparts unique electronic and steric properties that influence its chemical reactivity and potential as a pharmacological agent.

¹³C NMR spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation of such molecules. It provides direct insight into the carbon skeleton, revealing the number of non-equivalent carbon atoms and their chemical environments. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the ¹³C NMR spectrum of this target molecule.

Predicted ¹³C NMR Spectrum: A First-Principles Approach

2.1. Foundational Spectrum: Benzothiazole

The reported ¹³C NMR spectrum of benzothiazole in CDCl₃ provides the baseline chemical shifts for the core ring system.[1]

Table 1: ¹³C NMR Chemical Shifts of Benzothiazole

| Carbon Atom | Chemical Shift (ppm) |

| C2 | ~153.1 |

| C3a | ~134.7 |

| C4 | ~126.2 |

| C5 | ~125.1 |

| C6 | ~123.5 |

| C7 | ~121.6 |

| C7a | ~153.1 |

2.2. Substituent Chemical Shift (SCS) Effects

The chloro, methoxy, and methyl groups will induce shifts in the resonances of the carbon atoms of the benzothiazole core. While specific SCS data for this exact substitution pattern on benzothiazole is limited, the effects observed in substituted benzenes provide a reliable approximation.

-

2-Chloro Group: The chloro group is expected to have a significant deshielding effect on the carbon to which it is attached (C2) and will influence the other carbons in the thiazole ring.

-

4-Methoxy Group: The methoxy group is an electron-donating group that will cause a significant upfield shift (shielding) of the ortho and para carbons and a downfield shift (deshielding) of the ipso-carbon (C4). The methoxy carbon itself will appear as a distinct signal in the aliphatic region.

-

7-Methyl Group: The methyl group is a weakly electron-donating group that will cause minor shifts in the aromatic region. The methyl carbon will also produce a signal in the aliphatic region.

2.3. Predicted Chemical Shift Assignments

By applying the anticipated SCS effects to the benzothiazole backbone, a predicted ¹³C NMR spectrum for this compound can be constructed.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Shift |

| C2 | ~150-155 | Deshielded by both nitrogen and chlorine. |

| C3a | ~132-136 | Influenced by adjacent sulfur and the benzene ring. |

| C4 | ~155-160 | Ipso-carbon to the electron-donating methoxy group, significantly deshielded. |

| C5 | ~110-115 | Ortho to the electron-donating methoxy group, significantly shielded. |

| C6 | ~120-125 | Meta to the methoxy group and ortho to the methyl group, minor shielding effects. |

| C7 | ~128-132 | Ipso-carbon to the methyl group, deshielded. |

| C7a | ~148-152 | Influenced by the adjacent nitrogen and the benzene ring. |

| -OCH₃ | ~55-60 | Typical range for a methoxy carbon attached to an aromatic ring.[2] |

| -CH₃ | ~15-20 | Typical range for a methyl carbon attached to an aromatic ring. |

Experimental Protocol: A Self-Validating System

The following section outlines a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

3.1. Sample Preparation

The quality of the NMR sample is paramount for obtaining a high-resolution spectrum.

-

Analyte Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃ is recommended.[3]

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

3.2. NMR Instrument Parameters

The following parameters are recommended for a standard ¹³C NMR acquisition on a 400 MHz spectrometer.

Table 3: Recommended ¹³C NMR Acquisition Parameters

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 100 MHz | For a 400 MHz ¹H spectrometer. |

| Pulse Program | Standard single-pulse with proton decoupling | To obtain a simple spectrum with singlets for each carbon. |

| Spectral Width | 0-220 ppm | To encompass the full range of expected chemical shifts for organic molecules.[4] |

| Acquisition Time | 1-2 seconds | A balance between resolution and signal-to-noise. |

| Relaxation Delay (d1) | 2-5 seconds | To allow for full relaxation of the carbon nuclei, ensuring more accurate integration if needed. |

| Number of Scans | 1024 or higher | To achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

3.3. Data Processing and Analysis

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

-

Chemical Shift Referencing: Reference the spectrum to the residual solvent peak of CDCl₃ at 77.16 ppm.

-

Peak Picking and Assignment: Identify all peaks and assign them to the corresponding carbon atoms based on the predicted chemical shifts and knowledge of substituent effects.

Visualization of the Molecular Structure and Analytical Workflow

4.1. Molecular Structure

Caption: Workflow for the ¹³C NMR analysis of an organic compound.

Conclusion

The ¹³C NMR analysis of this compound provides a robust method for its structural characterization. By understanding the foundational chemical shifts of the benzothiazole core and the predictable effects of its substituents, a detailed interpretation of the spectrum is achievable. The experimental protocol outlined in this guide offers a reliable and self-validating system for obtaining high-quality data. This comprehensive approach, combining predictive analysis with rigorous experimental technique, is essential for the accurate and efficient characterization of novel chemical entities in a research and development setting.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0032930). Retrieved from [Link]

-

Marek, R., & Sklenář, V. (2013). Origin of the conformational modulation of the ¹³C NMR chemical shifts of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 859–865. [Link]

-

University College London. (n.d.). NMR Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

Sources

Mass spectrometry of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole

An In-Depth Technical Guide to the Mass Spectrometry of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole

Authored by a Senior Application Scientist

Foreword: Charting the Molecular Landscape

In the intricate world of pharmaceutical and chemical development, the precise structural characterization of novel compounds is not merely a procedural step but the very foundation of innovation and safety. This compound, a substituted heterocyclic compound, presents a unique analytical challenge and opportunity. Its structure, featuring a stable benzothiazole core with chloro, methoxy, and methyl substitutions, suggests a rich and informative fragmentation pattern under mass spectrometric analysis.

This guide is crafted for the discerning researcher and scientist. It eschews rigid templates in favor of a narrative that follows the logical and scientific flow of analysis—from first principles to advanced application. We will delve into the "why" behind the "how," exploring the causal mechanisms that govern the compound's behavior in the mass spectrometer. Our objective is to provide not just a protocol, but a self-validating analytical framework, grounded in authoritative science, to empower your research and development endeavors.

The Analyte: Physicochemical Profile

A thorough understanding of the analyte is the bedrock of any successful mass spectrometric analysis.

Structure and Properties:

-

Molecular Formula: C₉H₈ClNOS[1]

-

Synonyms: 2-Chloro-4-methoxy-7-methyl-benzothiazole, Benzothiazole, 2-chloro-4-methoxy-7-methyl- (9CI)[1][3]

Table 1: Key Physicochemical Data

| Property | Value | Source |

| Monoisotopic Mass | 213.0015127 Da | PubChem[1] |

| Average Molecular Weight | 213.68 g/mol | PubChem[1] |

| Appearance | White to light yellow solid | ChemicalBook[3] |

| Predicted Boiling Point | 312.6 ± 22.0 °C | ChemicalBook[3] |

| Predicted pKa | 0.43 ± 0.30 | ChemicalBook[3] |

The compound's predicted boiling point and solid state at room temperature indicate that it is amenable to analysis by both Gas Chromatography-Mass Spectrometry (GC-MS), provided sufficient volatility upon heating, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Foundational Mass Spectrometry: Ionization & Fragmentation

The choice of ionization technique is paramount as it dictates the nature and extent of fragmentation, which is the key to structural elucidation.[4]

Electron Ionization (EI): The "Hard" Technique for Structural Detail

Electron Ionization (EI) is the classic method for generating detailed mass spectra rich in fragment ions.[4][5] A high-energy electron beam (typically 70 eV) bombards the analyte molecule, causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺˙).[5][6] This process imparts significant internal energy, leading to predictable bond cleavages and extensive fragmentation, which provides a veritable fingerprint of the molecule's structure.[4][6]

Predicted EI Fragmentation Pathway of this compound

The fragmentation of this molecule is governed by the relative stabilities of the resulting ions and neutral losses, influenced by the benzothiazole core and its substituents.

The Molecular Ion (M⁺˙): A Self-Validating Starting Point The first and most critical signal to identify is the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), any chlorine-containing fragment will manifest as a pair of peaks separated by two mass-to-charge units (m/z), with a characteristic intensity ratio of approximately 3:1.[7][8][9] This isotopic signature is a powerful, built-in validation tool.

-

[M]⁺˙ at m/z 213 (C₉H₈³⁵ClNOS)⁺˙

-

[M+2]⁺˙ at m/z 215 (C₉H₈³⁷ClNOS)⁺˙

Primary Fragmentation Routes: The initial fragmentation events from the molecular ion are typically the loss of small, stable neutral species or radicals from the substituent groups.

-

Loss of a Methyl Radical (•CH₃): This is a highly probable fragmentation originating from the methoxy group. The cleavage of the O–CH₃ bond results in a stable, resonance-stabilized cation.

-

Neutral Loss: •CH₃ (15 Da)

-

Fragment Ion: [M - CH₃]⁺ at m/z 198/200

-

-

Loss of a Chlorine Radical (•Cl): The C-Cl bond is another potential cleavage site, leading to the loss of a chlorine radical.

-

Neutral Loss: •Cl (35/37 Da)

-

Fragment Ion: [M - Cl]⁺ at m/z 178 (This fragment will not have the Cl isotopic pattern).

-

-

Sequential Loss of Formaldehyde (CH₂O) and a Hydrogen Radical (•H): A common rearrangement pathway for methoxy-substituted aromatic rings involves the loss of formaldehyde, followed by the loss of a hydrogen atom.

-

Neutral Loss: CH₂O (30 Da)

-

Fragment Ion: [M - CH₂O]⁺˙ at m/z 183/185

-

Subsequent Loss: •H (1 Da) from the intermediate

-

Fragment Ion: [M - CH₂O - H]⁺ at m/z 182/184

-

Diagram of Predicted Fragmentation: The relationships between these key fragments can be visualized to better understand the molecule's decomposition under EI conditions.

Caption: Predicted EI fragmentation of this compound.

Table 2: Summary of Predicted Major EI Fragment Ions

| m/z (Mass/Charge) | Proposed Fragment Ion | Neutral Loss | Key Structural Information |

| 213 / 215 | [M]⁺˙ | - | Molecular Ion; Confirms MW and presence of one Cl atom |

| 198 / 200 | [M - CH₃]⁺ | •CH₃ (from -OCH₃) | Indicates presence of a methoxy group |

| 178 | [M - Cl]⁺ | •Cl | Indicates presence of a chlorine atom |

| 183 / 185 | [M - CH₂O]⁺˙ | CH₂O (from -OCH₃) | Alternative fragmentation of methoxy group |

Advanced Techniques for Unambiguous Confirmation

While EI-MS provides a wealth of structural data, complex molecules or isomeric mixtures may require more advanced techniques for complete characterization.

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments (e.g., TOF, Orbitrap) provide highly accurate mass measurements, typically to four or more decimal places.[10][11][12] This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments, moving beyond nominal mass to confirm the exact formula. For our analyte, HRMS would confirm the C₉H₈ClNOS formula by measuring the molecular ion at m/z 213.0015, distinguishing it from any other isobaric species.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (also known as MS/MS) is a powerful technique for confirming fragmentation pathways and elucidating the structure of specific ions.[11][13][14] The process involves selecting a precursor ion (e.g., the molecular ion at m/z 213), isolating it, inducing fragmentation through collision-induced dissociation (CID), and then analyzing the resulting product ions.[15]

An MS/MS experiment on the m/z 213 precursor ion would be expected to yield a product ion spectrum containing prominent peaks at m/z 198 and m/z 178, directly confirming the proposed losses of a methyl radical and a chlorine radical, respectively.

Experimental Protocol: A Validated Workflow

This section provides a detailed, step-by-step methodology for the analysis of this compound using GC-MS, a robust and widely available technique for volatile and semi-volatile compounds.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality, reproducible data and preventing instrument contamination.[16][17]

-

Stock Solution: Accurately weigh ~1 mg of the solid compound and dissolve it in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate, dichloromethane, or methanol) to create a 1 mg/mL stock solution.[17]

-

Working Solution: Perform a serial dilution of the stock solution to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

-

Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent blockage of the GC inlet or column.[17]

-

Blank Samples: Always prepare and run a solvent blank before and after the sample analysis to check for system contamination and carryover.[13]

GC-MS Instrumentation and Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.

Table 3: Recommended GC-MS Parameters

| Parameter | Setting | Rationale |

| GC System | ||

| Injection Volume | 1 µL | Standard volume to avoid overloading. |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |

| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading for a concentrated sample. |

| Carrier Gas | Helium, constant flow (1.0 mL/min) | Inert and provides good chromatographic efficiency. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms, HP-5ms) | Provides good separation for a wide range of organic molecules. |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose ramp to ensure good separation and elution. |

| MS System | ||

| Ion Source | Electron Ionization (EI) | To induce fragmentation for structural elucidation. |

| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |

| Source Temperature | 230 °C | Prevents condensation of the analyte in the source. |

| Mass Analyzer | Quadrupole, TOF, or Ion Trap | |

| Scan Range | m/z 40 - 400 | Covers the molecular ion and expected fragments. |

| Solvent Delay | 3-4 minutes | Prevents the high-intensity solvent peak from entering the MS. |

Data Analysis and Interpretation

-

Total Ion Chromatogram (TIC): Examine the TIC to identify the peak corresponding to the analyte.

-

Mass Spectrum Extraction: Extract the mass spectrum from the apex of the analyte's chromatographic peak. Perform background subtraction to remove co-eluting interferences or column bleed.[13]

-

Spectral Interpretation:

-

Identify the molecular ion peak cluster at m/z 213/215. Verify the ~3:1 intensity ratio.

-

Identify the major fragment ions (e.g., m/z 198/200, 178) and correlate them with the proposed fragmentation pathway.

-

If available, compare the acquired spectrum against a spectral library (e.g., NIST, Wiley) for tentative identification.[18]

-

Workflow Visualization:

Caption: End-to-end workflow for GC-MS analysis.

Conclusion: From Spectrum to Structure

The mass spectrometric analysis of this compound is a clear demonstration of how modern analytical techniques can systematically deconstruct a molecule to reveal its fundamental architecture. By leveraging the detailed fragmentation patterns from Electron Ionization, confirming elemental composition with HRMS, and verifying pathways with MS/MS, researchers can achieve an unequivocal structural assignment. The protocols and interpretive frameworks presented in this guide provide a robust foundation for the analysis of this compound and other novel benzothiazole derivatives, ensuring data integrity and accelerating the pace of discovery in chemical and pharmaceutical sciences.

References

-

Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]

-

Stroobant, V., et al. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Retrieved from [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). List of mass spectrometry software. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MassBank. (2023). 2-Methylbenzothiazole; LC-ESI-ITFT; MS2. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]

-

PubMed. (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

ACS Publications. (n.d.). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2025). High resolution mass spectrometry for structural identification of metabolites in metabolomics. Retrieved from [Link]

-

YouTube. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

-

PMC - NIH. (n.d.). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Retrieved from [Link]

-

OpenMS. (2025). OpenMS. Retrieved from [Link]

-

PMC. (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Retrieved from [Link]

-

YouTube. (2020). Electron ionization and mass spectrometry. Retrieved from [Link]

-

Compound Interest. (2015). Mass spectrometry and a guide to interpreting mass spectra. Retrieved from [Link]

-

ms-utils.org. (2021). Software List. Retrieved from [Link]

-

Clariant Analytical Sciences. (n.d.). Structure Elucidation. Retrieved from [Link]

-

SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

-

Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

ResearchGate. (2025). ANALYTICAL TECHNIQUES FOR TRACE ORGANIC-COMPOUNDS .4. TANDEM MASS-SPECTROMETRY FOR ORGANIC TRACE ANALYSIS - (TECHNICAL REPORT). Retrieved from [Link]

-

ChemSynthesis. (2025). 4-methoxy-7-methyl-1,3-benzothiazol-2-amine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzothiazole. NIST WebBook. Retrieved from [Link]

-

MassBank. (n.d.). Benzothiazoles. Retrieved from [Link]

-

Michigan State University Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

YouTube. (2020). CHM4930 Tandem Mass Spectrometry MSMS MSn. Retrieved from [Link]

-

Fiveable. (n.d.). Structural elucidation using mass spectrometry. Retrieved from [Link]

-

Rubber Chemistry and Technology. (1990). Tandem Mass Spectrometry (MS/MS) for Analysis of Organic Additives in an Uncured Rubber Compound. Retrieved from [Link]

-

Reddit. (2024). Looking for software for analysis of MS data. r/massspectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Relative molecular mass (Mr) of the tested benzothiazole compounds No. I -XIII. Retrieved from [Link]

Sources

- 1. This compound | C9H8ClNOS | CID 2049881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Benzothiazole, 2-chloro-4-methoxy-7-methyl- (9CI) | 108773-00-8 [chemicalbook.com]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. rroij.com [rroij.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uni-saarland.de [uni-saarland.de]

- 8. chemguide.co.uk [chemguide.co.uk]